Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate
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Overview
Description
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and two carboxymethyl groups attached to a pyrrolidine ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and carboxymethylating agents. One common method involves the use of tert-butyl chloroformate (TBC) and sodium hydroxide in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and substituted pyrrolidines.
Scientific Research Applications
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (trans)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate: Similar structure but different stereochemistry.
Tert-butyl (cis)-3,4-bis(carboxymethyl)-2-pyrrolidinecarboxylate: Similar structure but different substitution pattern.
Uniqueness
Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability and protection, while the carboxymethyl groups enhance its solubility and reactivity .
Properties
IUPAC Name |
2-[(3S,4R)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIUTCJAUSCIB-DTORHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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